2,6-Di-tert-butyl-4-octylphenol

Polymer Stabilization Hydrophobic Matrices Leaching Resistance

Standard BHT antioxidants often fail in hydrophobic polymers and high-temp lubricants due to migration, volatility, and aqueous leaching. 2,6-Di-tert-butyl-4-octylphenol (CAS 35309-87-6) solves this with its long octyl chain, delivering a calculated LogP of 8.47 and water solubility of just 0.002136 mg/L. Key outcomes: - Minimal additive migration vs. BHT (LogP 5.31) in polyolefins & food-contact packaging - High boiling point (374.7°C) & low vapor pressure prevent evaporative loss in lubricants - Available as a high-purity reference standard for structure-activity antioxidant studies

Molecular Formula C22H38O
Molecular Weight 318.5 g/mol
CAS No. 35309-87-6
Cat. No. B1587974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Di-tert-butyl-4-octylphenol
CAS35309-87-6
Molecular FormulaC22H38O
Molecular Weight318.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
InChIInChI=1S/C22H38O/c1-8-9-10-11-12-13-14-17-15-18(21(2,3)4)20(23)19(16-17)22(5,6)7/h15-16,23H,8-14H2,1-7H3
InChIKeyNICMVXRQHWVBAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Di-tert-butyl-4-octylphenol (35309-87-6): A High-Purity Hindered Phenol for Advanced Antioxidant and Stabilization Research


2,6-Di-tert-butyl-4-octylphenol (CAS 35309-87-6) is a synthetic, sterically hindered phenolic compound classified as a primary antioxidant and radical scavenger . Its molecular structure features a phenol core with bulky tert-butyl groups at the 2 and 6 positions, providing steric protection to the reactive hydroxyl group, and a long octyl chain at the 4 position, which imparts high hydrophobicity . This compound is part of a broader class of alkylated phenols utilized to inhibit oxidative degradation in various industrial and research applications, including polymer processing, lubricant stabilization, and the study of free radical chemistry .

2,6-Di-tert-butyl-4-octylphenol (35309-87-6): Why Substituting with Other Hindered Phenols Can Compromise Your Process


While many hindered phenolic antioxidants exist, simple substitution of 2,6-Di-tert-butyl-4-octylphenol with a more common analog like Butylated Hydroxytoluene (BHT) can lead to significantly different performance outcomes. This is not due to a variance in the core radical-scavenging mechanism, but because of the substantial differences in physical properties. The long octyl chain dramatically increases hydrophobicity and molecular volume compared to the methyl group in BHT. This results in a much higher calculated LogP (8.47 vs. BHT's 5.31) and lower water solubility [1]. These physical differences directly influence the compound's volatility, migration rates in polymers, and compatibility in non-polar media, making it a non-interchangeable entity for applications requiring high-temperature stability or low aqueous leaching.

Quantitative Differentiation Guide for 2,6-Di-tert-butyl-4-octylphenol (35309-87-6)


High Hydrophobicity and Octanol-Water Partition Coefficient (LogP)

2,6-Di-tert-butyl-4-octylphenol exhibits significantly higher hydrophobicity than its closest industrial analog, Butylated Hydroxytoluene (BHT). This is a key differentiator for applications requiring retention in non-polar or hydrophobic environments . The increased lipophilicity, driven by the 4-octyl substituent, is quantified by the octanol-water partition coefficient (LogP). A higher LogP indicates a strong preference for non-polar phases, which can translate to reduced migration or leaching in certain applications [1].

Polymer Stabilization Hydrophobic Matrices Leaching Resistance

Very Low Estimated Water Solubility

A direct consequence of its high LogP, 2,6-Di-tert-butyl-4-octylphenol has an estimated water solubility that is several orders of magnitude lower than that of BHT . This property is a critical differentiator for any application where the compound may come into contact with water or aqueous solutions, as it will resist dissolution and partitioning into the water phase far more effectively [1]. This minimizes loss of the antioxidant via leaching and reduces its mobility in aqueous environments.

Aqueous Leaching Environmental Fate Hydrophobic Applications

High Boiling Point and Low Vapor Pressure for High-Temperature Stability

The molecular structure of 2,6-Di-tert-butyl-4-octylphenol directly contributes to a high boiling point and low volatility. This is a quantifiable advantage over simpler hindered phenols like 2,6-di-tert-butylphenol, which lack the 4-alkyl chain . In high-temperature industrial processes, such as polymer extrusion or lubricant operation, a higher boiling point and lower vapor pressure directly correlate with reduced antioxidant loss through volatilization, ensuring the stabilizer remains in the material to provide long-term protection [1].

High-Temperature Processing Thermal Stability Polymer Extrusion

Proven Antioxidant Efficacy in the 2,6-Di-tert-butylphenol Class

While direct quantitative data for 2,6-Di-tert-butyl-4-octylphenol is limited, its core structure places it within the well-studied 2,6-di-tert-butylphenol family. Research consistently demonstrates that compounds containing this moiety are 'significantly more active' as antioxidants than their corresponding phenyl analogs in biologically relevant models of lipid peroxidation [1]. This class-level efficacy, combined with its unique physical properties, makes it a compelling candidate for applications requiring both high antioxidant activity and specific physicochemical behavior [2].

Radical Scavenging Lipid Peroxidation Polymer Stabilization

Targeted Applications for 2,6-Di-tert-butyl-4-octylphenol (35309-87-6) Based on Differentiated Evidence


Stabilization of Non-Polar Polymer Systems Requiring Low Migration

In the stabilization of polyolefins (e.g., polyethylene, polypropylene) or other hydrophobic polymers, the exceptionally high LogP (8.47) and extremely low water solubility (0.002136 mg/L) of 2,6-Di-tert-butyl-4-octylphenol are critical advantages . These properties suggest a significantly reduced tendency for the antioxidant to migrate to the polymer surface or leach out upon contact with water or aqueous environments compared to more polar analogs like BHT. This makes it a prime candidate for applications in food-contact packaging, medical devices, or any polymer product where long-term stability and minimal additive migration are paramount [1].

High-Temperature Lubricant and Fuel Stabilization

The high boiling point (374.7°C) and low vapor pressure of 2,6-Di-tert-butyl-4-octylphenol offer a distinct advantage in lubricant and fuel formulations exposed to high operating temperatures . Unlike more volatile antioxidants like 2,6-di-tert-butylphenol, this compound is far less likely to evaporate during use [1]. This thermal stability ensures that a higher concentration of the active antioxidant remains in the lubricant or fuel over time, providing extended protection against oxidative thickening, sludge formation, and acid build-up, thereby prolonging equipment life and oil drain intervals [2].

Research into Advanced Antioxidant Systems and Radical Chemistry

As a well-defined, high-purity compound within the 2,6-di-tert-butylphenol class, 2,6-Di-tert-butyl-4-octylphenol serves as an excellent model substrate or reference standard for investigating structure-activity relationships in radical scavenging . Its distinct hydrophobic octyl chain allows researchers to probe the effects of molecular size and lipophilicity on antioxidant performance and distribution in complex, multiphase systems. Studies on related compounds confirm the class's potent antioxidant activity, making it a valuable tool in developing new stabilizers for bio-membranes, drug delivery systems, or advanced polymeric materials [1].

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